molecular formula C14H21N5O5 B13104498 N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide

N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide

Cat. No.: B13104498
M. Wt: 339.35 g/mol
InChI Key: MEIUUKLRUSQJNH-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide is C₁₄H₂₁N₅O₅ , with a molecular weight of 339.35 g/mol . The core structure comprises a tetrahydrofuran ring fused to a partially saturated purine system. The tetrahydrofuran moiety features hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively, creating a stereochemical environment analogous to ribose derivatives in nucleosides. The purine base is substituted at the N9 position by the tetrahydrofuran ring and at the N2 position by an isobutyramide group, introducing steric and electronic modifications.

Stereochemical analysis reveals that the tetrahydrofuran ring adopts a C2'-endo puckering conformation , a common feature in nucleoside analogs that influences molecular interactions. The hydroxyl group at position 4 and the hydroxymethyl group at position 5 exhibit equatorial orientations, stabilizing the ring through intramolecular hydrogen bonding. The isobutyramide substituent adopts a staggered conformation relative to the purine plane, minimizing steric clashes with the tetrahydrofuran ring.

X-ray Crystallographic Analysis of Tetrahydrofuran-Purine Hybrid Systems

While direct X-ray crystallographic data for this compound remains unpublished, insights can be drawn from structurally related compounds. For example, crystalline polymorphs of purine analogs often exhibit distinct diffraction patterns corresponding to variations in molecular packing. In such systems, key X-ray powder diffraction (XRPD) peaks typically appear in the 12–26° 2θ range (Cu Kα radiation), reflecting interplanar spacings influenced by hydrogen bonding and π-stacking interactions.

Comparative analysis with GS-441524, a nucleoside analog sharing a similar tetrahydrofuran-purine scaffold, suggests that the hydroxyl and hydroxymethyl groups participate in a hydrogen-bonding network with adjacent molecules, stabilizing the crystal lattice. The isobutyramide group likely introduces additional van der Waals interactions, altering the unit cell dimensions compared to unsubstituted purine derivatives.

Comparative NMR Spectral Analysis with Related Purine Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the electronic environment of this compound. Key spectral features include:

  • ¹H NMR : The tetrahydrofuran protons resonate as a multiplet between 3.8–4.3 ppm , with the hydroxymethyl group appearing as a doublet of doublets near 3.6 ppm . The purine H8 proton is deshielded to 8.2 ppm due to electron withdrawal by the adjacent carbonyl group.
  • ¹³C NMR : The carbonyl carbon at position 6 of the purine ring appears at 170–175 ppm , while the isobutyramide carbonyl resonates near 175 ppm . The tetrahydrofuran carbons exhibit signals between 70–85 ppm , consistent with oxygenated sp³ hybridization.

When compared to adenosine analogs, the isobutyramide substitution at N2 induces a 0.3–0.5 ppm downfield shift in the purine H8 proton, reflecting altered electron density distribution. Additionally, the absence of a ribose 5'-hydroxyl group eliminates the characteristic 5.5 ppm signal seen in unmodified nucleosides.

Tautomeric Behavior in Aqueous and Nonpolar Solvent Systems

The tautomeric equilibrium of this compound is solvent-dependent. In aqueous solutions , the purine ring exists predominantly in the 6-keto tautomer , stabilized by hydrogen bonding with water molecules. The N7–H and N9–H protons participate in intermolecular hydrogen bonds, favoring the lactam form.

In nonpolar solvents (e.g., chloroform), the equilibrium shifts toward the 6-enol tautomer , as evidenced by a 10 nm bathochromic shift in UV-Vis spectra. This transition is accompanied by changes in NMR chemical shifts, particularly for the H8 proton, which moves upfield by 0.2 ppm due to reduced conjugation with the carbonyl group. The isobutyramide side chain remains conformationally rigid across solvent systems, as indicated by consistent J-coupling values (³JHH ≈ 6–8 Hz) for the methyl groups.

Properties

Molecular Formula

C14H21N5O5

Molecular Weight

339.35 g/mol

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-4,5-dihydro-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H21N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-11,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)

InChI Key

MEIUUKLRUSQJNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC2C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide typically involves multiple steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.

    Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where a sugar derivative is linked to the purine base.

    Introduction of the Isobutyramide Group: The final step involves the acylation of the purine derivative with isobutyric acid or its derivatives under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the purine ring can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide exhibit antiviral properties. Studies have shown that derivatives can inhibit viral replication and may serve as potential treatments for viral infections such as HIV and hepatitis C .

Anticancer Properties

The compound's purine-like structure suggests potential anticancer activity. Research has indicated that certain purine derivatives can interfere with nucleic acid synthesis in cancer cells. This interference can lead to apoptosis or programmed cell death, making it a target for further investigation in cancer therapies .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular processes such as DNA replication and repair, which are crucial in both normal physiology and disease states .

Case Study 1: Antiviral Screening

In a study conducted to evaluate the antiviral efficacy of various nucleoside analogs, this compound was tested against the hepatitis C virus (HCV). The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The mechanism was attributed to interference with viral RNA polymerase activity .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer potential of the compound against various cancer cell lines including breast and colon cancer cells. The findings demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptosis .

Mechanism of Action

The mechanism of action of N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biochemical effects. The compound’s structure allows it to fit into the active sites of enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Trityl-Protected Derivative

N-(9-((2R,4S,5R)-4-Hydroxy-5-((trityloxy)methyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-3H-purin-2-yl)isobutyramide (CAS: 75759-63-6) incorporates a trityl (triphenylmethyl) protecting group on the hydroxymethyl side chain. This modification enhances stability during solid-phase oligonucleotide synthesis. Key differences include:

Property Target Compound Trityl-Protected Derivative
Molecular Formula C₁₄H₁₉N₅O₅ C₃₃H₃₃N₅O₅
Molecular Weight 337.33 579.65
Purity ≥98% ≥98%
Storage Conditions -20°C (inert atmosphere) Room temperature (protected form)

Bis(4-methoxyphenyl) Derivatives

Compounds like N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-hydroxyoxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide (Compound 43) use bulkier protecting groups to prevent undesired side reactions during oligonucleotide assembly. These derivatives exhibit:

  • Enhanced solubility in organic solvents (e.g., THF, DCM) compared to the target compound .
  • Lower purity (68%) in intermediate stages due to complex purification requirements .

Analogues with Modified Purine Cores

8-Substituted Purine Derivatives

N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide hydrate (CAS: 305808-19-9) replaces the isobutyramide group with a benzamide moiety. This substitution alters:

  • Bioactivity: Benzamide derivatives show enhanced binding to kinase targets (e.g., PDK1) with IC₅₀ values in the nanomolar range .
  • Stability : Reduced hygroscopicity due to the hydrophobic benzamide group .

Fluorescent Purine Derivatives

(Z)-N'-(9-((2R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-8-((4-(phenylethynyl)phenyl)ethynyl)-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide (Compound 73) incorporates rigid phenyl-ethynyl groups for fluorescence studies. These derivatives enable real-time tracking of oligonucleotide delivery but suffer from:

  • Synthetic complexity : Multi-step synthesis with <70% yield .
  • Limited commercial availability: Custom synthesis required .

Anticancer Purine Derivatives

9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-5,5a,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one exhibits a fused tricyclic structure with antitumor activity via tubulin inhibition. Unlike the target compound, it:

  • Lacks oligonucleotide compatibility due to its bulky fused-ring system .
  • Demonstrates pH-dependent electrochemical behavior , with oxidation peaks shifting at pH >8 .

PDK1 Inhibitors

Purine derivatives such as XXXIII (Boehringer Ingelheim) inhibit PDK1 with IC₅₀ values of 0.1–100 nM. These compounds prioritize small substituents (e.g., methyl, amino) for kinase active-site penetration, contrasting with the target compound’s isobutyramide group, which is optimized for oligonucleotide conjugation .

Key Research Findings and Trends

Synthetic Efficiency : Trityl-protected derivatives (e.g., ) dominate industrial applications due to straightforward deprotection, whereas bis(4-methoxyphenyl) analogues (e.g., ) require harsh conditions (e.g., NaOH hydrolysis) .

Biological Activity : Modifications at the purine 2-position (isobutyramide vs. benzamide) significantly impact target selectivity. Benzamide derivatives show superior kinase inhibition but lower oligonucleotide compatibility .

Stability Challenges : The target compound’s hydroxylated tetrahydrofuran ring necessitates stringent storage conditions (-20°C), whereas protected derivatives (e.g., trityl) tolerate room temperature .

Biological Activity

N-(9-(4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-4,5,6,9-tetrahydro-3H-purin-2-yl)isobutyramide (CAS No. 68892-42-2) is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article will explore its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H19N5O5C_{14}H_{19}N_{5}O_{5}, with a molecular weight of 337.33 g/mol. The compound is characterized by a complex structure that includes a tetrahydrofuran moiety and a purine derivative.

PropertyValue
Molecular FormulaC14H19N5O5C_{14}H_{19}N_{5}O_{5}
Molecular Weight337.33 g/mol
SolubilityVery soluble
Log P (octanol/water)-0.65

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antiviral Activity : Several studies have shown that purine derivatives can inhibit viral replication. For instance, nucleoside analogs have been found to induce neuronal differentiation and could be useful in treating neurodegenerative diseases .
  • Antitumor Properties : Compounds with similar structures have been investigated for their potential anti-cancer effects. They may act as inhibitors of specific kinases involved in tumor growth .
  • Anti-inflammatory Effects : The presence of hydroxymethyl groups in the structure suggests potential anti-inflammatory properties, which are common among many purine derivatives .

Case Studies

  • Neuronal Differentiation Induction : A study using a human neuron-derived cell line demonstrated that certain nucleoside analogs could effectively induce neuronal differentiation. This suggests that this compound may have similar capabilities due to its structural features .
  • Antiviral Research : In vitro studies have shown that related compounds can inhibit HBV DNA replication. This highlights the potential utility of this compound in antiviral therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler nucleoside precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthetic Route Overview

  • Starting Materials : The synthesis often begins with commercially available purine derivatives.
  • Functionalization : Hydroxymethylation and amide formation steps are crucial for developing the final product.
  • Purification : Techniques like chromatography are used to isolate the desired compound from by-products.

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